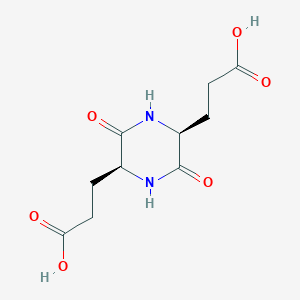
4-Methylumbelliferyl heptanoate
説明
Molecular Structure Analysis
The empirical formula of 4-Methylumbelliferyl heptanoate is C17H20O4 . Its molecular weight is 288.34 . The SMILES string representation of its structure isCCCCCC(=O)Oc1ccc2C(C)=CC(=O)Oc2c1 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylumbelliferyl heptanoate are not detailed in the search results, it’s known to be a substrate for lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and in this case, they would cleave the ester bond in 4-Methylumbelliferyl heptanoate .Physical And Chemical Properties Analysis
4-Methylumbelliferyl heptanoate is a powder with a melting point of 41-42 °C (lit.) . It is soluble in pyridine and alcohols . Its fluorescence properties are λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (lipase) .科学的研究の応用
Fluorogenic Substrate for Lipases
4-Methylumbelliferyl heptanoate is used as a fluorogenic substrate for lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids). The compound is hydrolyzed by lipases to produce a fluorescent product, which can be detected and quantified, making it useful in studying the activity of these enzymes.
Esterase Activity Assay
This compound is also used as a substrate in assays for esterase activity . Esterases are enzymes that cleave ester bonds. The hydrolysis of 4-Methylumbelliferyl heptanoate by esterases releases a fluorescent product, allowing the activity of these enzymes to be measured .
Cell Viability and Proliferation Studies
4-Methylumbelliferyl heptanoate is used in cell viability and proliferation studies . The principle behind this application is the activity of esterases found in viable cells. These esterases hydrolyze the fluorochrome in the 4-Methylumbelliferyl heptanoate reagent, which can then be read using a plate reader . This provides a measure of the number of viable cells in a sample.
Molecular Probe
Due to its fluorescent properties, 4-Methylumbelliferyl heptanoate can be used as a molecular probe . Molecular probes are used to study biological processes at the molecular level.
Lipase Inhibitor Screening
The compound’s role as a fluorogenic substrate for lipases also makes it useful in screening for lipase inhibitors . Inhibitors are compounds that reduce the activity of an enzyme. By measuring the decrease in fluorescence when a potential inhibitor is present, researchers can identify compounds that inhibit lipase activity.
Biochemical Research
In general, 4-Methylumbelliferyl heptanoate is used in various areas of biochemical research due to its properties as a fluorogenic substrate . Its ability to produce a fluorescent product when hydrolyzed makes it a valuable tool in studying enzyme activity and other biochemical processes.
作用機序
Target of Action
The primary target of 4-Methylumbelliferyl heptanoate is lipase , an enzyme that catalyzes the hydrolysis of fats . It also targets esterases , enzymes that break down esters into an acid and an alcohol through a process known as ester hydrolysis .
Mode of Action
4-Methylumbelliferyl heptanoate acts as a fluorogenic substrate for lipase and esterases . When these enzymes come into contact with 4-Methylumbelliferyl heptanoate, they catalyze its hydrolysis. This reaction releases a fluorescent product that can be detected and measured .
Biochemical Pathways
The biochemical pathway primarily involved in the action of 4-Methylumbelliferyl heptanoate is the lipolysis pathway , which is the process of breaking down lipids in the body. This compound, acting as a substrate, is broken down by lipase, leading to the production of a fluorescent product . This fluorescence can then be measured to determine the activity of the lipase enzyme.
Result of Action
The hydrolysis of 4-Methylumbelliferyl heptanoate by lipase and esterases results in the production of a fluorescent product . This fluorescence can be measured, providing a quantitative method to assess the activity of these enzymes. Therefore, 4-Methylumbelliferyl heptanoate is often used in assays to study cell-mediated cytotoxicity and cell proliferation .
Action Environment
The action of 4-Methylumbelliferyl heptanoate is influenced by environmental factors such as pH and temperature. For instance, the fluorescence of the product is measured at a specific pH (e.g., in 0.1 M Tris pH 8.0 for lipase ). Additionally, the compound is typically stored at -20°C to maintain its stability
将来の方向性
特性
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-4-5-6-7-16(18)20-13-8-9-14-12(2)10-17(19)21-15(14)11-13/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNBFZWIBOIPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066362 | |
| Record name | 4-Methylumbelliferyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl heptanoate | |
CAS RN |
18319-92-1 | |
| Record name | 4-Methylumbelliferyl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl heptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylumbelliferyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)










